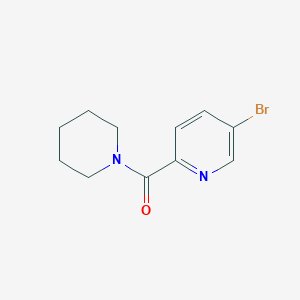

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFKLKDVHGHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650074 | |

| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934000-33-6 | |

| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone chemical properties

An In-depth Technical Guide to the Chemical Properties of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, incorporating a reactive bromine atom on the pyridine ring and a stable piperidinyl amide moiety, makes it a valuable intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development. The dual functionality of this compound offers multiple avenues for chemical modification, positioning it as a key component in the synthesis of novel compounds with potential biological activity.

Chemical Identity and Physicochemical Properties

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is identified by its unique combination of a 5-bromopyridine core linked to a piperidine ring via a carbonyl bridge. This structure imparts specific chemical characteristics that are crucial for its application in synthetic chemistry.

Structural Information

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | N/A |

| Synonyms | (5-Bromopicolinoyl)piperidine | [1][2] |

| CAS Number | 934000-33-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrN₂O | [1][3] |

| Molecular Weight | 269.14 g/mol | [3] |

| SMILES | O=C(C1=NC=C(Br)C=C1)N2CCCCC2 | [3] |

Physicochemical Data

The physical properties of the compound are essential for its handling, storage, and use in reactions. While specific experimental data such as melting or boiling points are not widely published, typical properties for a compound of this nature are summarized below.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Expected to be a white to off-white solid | Based on similar chemical structures. |

| Purity | Typically >97% | As supplied by commercial vendors. |

| Storage | Sealed in a dry, room temperature environment | Recommended to maintain stability.[3] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | Expected behavior for this class of compounds. |

Synthesis and Manufacturing

The primary synthetic route to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone involves the formation of an amide bond between a 5-bromopicolinic acid derivative and piperidine. This is a standard and efficient method for creating the target molecule.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 5-bromopicolinic acid.

-

Activation of Carboxylic Acid : 5-Bromopicolinic acid is first converted into a more reactive acylating agent, typically the acyl chloride (5-bromopicolinoyl chloride). This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

-

Amide Coupling : The resulting acyl chloride is then reacted with piperidine in the presence of a base to neutralize the HCl byproduct, yielding the final product.

Caption: General synthesis workflow.

Detailed Experimental Protocol

This protocol details the synthesis from 5-bromopicolinic acid.

Part A: Synthesis of 5-Bromopicolinoyl Chloride

-

Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopicolinic acid (1.0 equivalent).[5][6]

-

Addition of Chlorinating Agent : Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (approx. 2-3 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions : Heat the mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).[4]

-

Workup : Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-bromopicolinoyl chloride is often used directly in the next step without further purification.

Part B: Amide Coupling with Piperidine

-

Reaction Setup : Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask. Cool the solution in an ice bath (0 °C).

-

Nucleophilic Addition : In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same anhydrous solvent.

-

Reaction Execution : Add the piperidine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction's progress by TLC.

-

Quenching and Extraction : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Spectroscopic Profile and Characterization

The structural confirmation of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone relies on standard spectroscopic techniques. While specific spectra are proprietary or not publicly available, the expected data can be predicted based on its chemical structure.

-

¹H NMR : The proton NMR spectrum would show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.5-8.5 ppm). The protons of the piperidine ring would appear as a series of multiplets in the aliphatic region (δ 1.5-3.8 ppm).

-

¹³C NMR : The carbon NMR would display a signal for the carbonyl carbon around δ 165-170 ppm. Signals for the pyridine ring carbons would be in the δ 120-150 ppm range, and the piperidine carbons would appear in the upfield region (δ 20-50 ppm).

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretch of the tertiary amide would be prominent, typically in the range of 1630-1680 cm⁻¹.

Reactivity and Synthetic Utility

The chemical behavior of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is governed by its key functional groups: the bromo-substituted pyridine ring and the amide linkage.

Caption: Key reactivity sites and transformations.

Reactions at the Bromine Atom

The bromine atom at the C5 position of the pyridine ring is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.

-

Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

-

Heck Coupling : Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, introducing new amino functionalities.

-

Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.

These transformations are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).

Reactions Involving the Pyridine Ring

The pyridine ring itself can undergo further functionalization, although the electron-withdrawing nature of the carbonyl group and the bromine atom deactivates it towards electrophilic substitution. The nitrogen atom, however, can act as a nucleophile or a base.

Reactions of the Amide Group

The tertiary amide bond is generally stable but can be cleaved under harsh acidic or basic hydrolysis conditions. More synthetically useful is the reduction of the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, (5-bromopyridin-2-yl)(piperidin-1-yl)methane.

Applications in Drug Discovery and Materials Science

While specific applications of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone itself are not extensively documented in mainstream literature, its structural motifs are present in a variety of biologically active compounds. The piperidine and pyridine moieties are common scaffolds in medicinal chemistry.[7] For instance, substituted piperidines are key components in numerous FDA-approved drugs.[8]

This compound serves as an intermediate for creating libraries of novel molecules for high-throughput screening. The ability to easily modify the 5-position of the pyridine ring allows for the rapid generation of analogues to optimize properties like potency, selectivity, and pharmacokinetic profiles in drug discovery programs.[7]

Safety and Handling

As a laboratory chemical, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable and versatile synthetic intermediate. Its key chemical properties—defined by the reactive C-Br bond ready for cross-coupling and the stable piperidinyl amide—make it an attractive starting point for the synthesis of diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable platform for generating novel chemical entities with tailored functionalities.

References

-

Chemical-Suppliers.com. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. [Link]

- Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

Appchem. (5-Bromopyridin-2-yl)(cyclopropyl)methanone. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Crysdot LLC. (5-Bromopyridin-2-yl)(cyclopropyl)methanone. [Link]

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]

-

Chen, G. J., & Chen, J. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. Organic Letters, 6(26), 4969–4972. [Link]

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

PubChem. (2-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone. [Link]

-

PubChem. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. [Link]

Sources

- 1. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | CAS 934000-33-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. parchem.com [parchem.com]

- 3. 934000-33-6|(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 30766-11-1 Cas No. | 5-Bromopyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. 30766-11-1|5-Bromopicolinic acid|BLD Pharm [bldpharm.com]

- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

An In-Depth Technical Guide to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS: 934000-33-6)

Executive Summary

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a heterocyclic ketone that serves as a pivotal building block in contemporary medicinal chemistry. Its structure, combining a reactive bromopyridine moiety with a versatile piperidine scaffold, presents a valuable platform for the synthesis of complex molecular architectures targeting a range of biological pathways. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, while the piperidine ring is a ubiquitous feature in approved pharmaceuticals, known to enhance pharmacokinetic properties such as solubility and cell permeability.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, designed for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

The compound, identified by the CAS Number 934000-33-6, is a stable, off-white solid at room temperature.[3][4] Its fundamental properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 934000-33-6 | [4][5][6] |

| Molecular Formula | C₁₁H₁₃BrN₂O | [4][5] |

| Molecular Weight | 269.14 g/mol | [3] |

| IUPAC Name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |

| Synonyms | (5-Bromopicolinoyl)piperidine, 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | [5] |

| Appearance | Off-white solid | [3] |

| Storage | Sealed in a dry environment at room temperature | [4] |

| Solubility | Data not widely reported; expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | |

| Melting Point | Data not widely reported in available literature. |

Strategic Synthesis: A Two-Stage Workflow

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is logically approached in two primary stages: the oxidation of a readily available precursor to form the key carboxylic acid intermediate, followed by a robust amide coupling reaction. This methodology ensures high yields and purity, critical for downstream applications.

Stage 1: Oxidation of 5-Bromo-2-methylpyridine to 5-Bromopicolinic Acid

The foundational step is the selective oxidation of the methyl group on the pyridine ring. The choice of a strong oxidizing agent under controlled conditions is paramount to prevent over-oxidation or degradation of the heterocyclic core.

-

Causality of Experimental Choice: Potassium permanganate (KMnO₄) in an aqueous medium is the reagent of choice for this transformation. Water serves as an economical and safe solvent, and heating promotes the reaction kinetics. The gradual, batch-wise addition of KMnO₄ is a critical control measure; it manages the exothermic nature of the reaction and prevents the buildup of excess oxidant, which could lead to undesirable side reactions. The reaction is maintained at 85-90°C to ensure complete conversion without degrading the pyridine ring.[5]

Stage 2: Amide Coupling of 5-Bromopicolinic Acid with Piperidine

The formation of the final amide bond is the cornerstone of the synthesis. This requires the activation of the carboxylic acid group of 5-bromopicolinic acid to facilitate nucleophilic attack by the secondary amine of piperidine.

-

Causality of Experimental Choice: While several amide coupling reagents exist, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for this protocol due to its high efficiency, rapid reaction times, and proven ability to minimize side reactions, even with sterically hindered substrates.[7] It functions by forming a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack than the parent carboxylic acid. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile itself.[7] An aprotic solvent like DMF is used to ensure the solubility of all reactants and reagents.

The overall synthetic workflow is depicted below.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis of 5-Bromopicolinic Acid

(Adapted from CN104987308A)[5]

-

Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (6.0 g, 35 mmol) and 150 mL of deionized water.

-

Heating: Begin stirring and heat the mixture to 80°C.

-

Oxidant Addition: Once the temperature has stabilized, add potassium permanganate (KMnO₄) (8.3 g, 52.5 mmol) in the first batch. Add two subsequent batches of 8.3 g each at 1-hour intervals, for a total of 24.8 g (157 mmol).

-

Reaction: Maintain the reaction temperature at 80-90°C and continue vigorous stirring for 3-4 hours after the final addition. Progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Isolation: Combine the filtrates and adjust the pH to 4-5 with concentrated hydrochloric acid. A white solid will precipitate.

-

Purification: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 5-bromopicolinic acid.

Protocol 2: Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

(Adapted from HATU-mediated coupling principles)[7][8]

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes. Then, add piperidine (1.1 eq).

-

Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise, ensuring the internal temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction to completion by TLC or LC-MS.

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Analytical Characterization and Validation

Validation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be the most informative. It should display characteristic signals for the three distinct protons on the bromopyridine ring in the aromatic region (typically δ 7.5-8.8 ppm). The piperidine protons will appear as a set of broad multiplets in the aliphatic region (typically δ 1.5-1.8 ppm and δ 3.4-3.7 ppm).

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the carbonyl carbon (C=O) signal downfield (typically δ 165-175 ppm) and the carbons of the pyridine and piperidine rings.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks at [M+H]⁺ and [M+2+H]⁺ with a 2 Da mass difference and nearly equal intensity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase column with a gradient of water and acetonitrile (often containing 0.1% formic acid or TFA) will provide a quantitative measure of purity, which should typically exceed 95% for use in further synthetic applications.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its two core motifs.

-

The Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[2] Its incorporation into a molecule can improve aqueous solubility, reduce metabolic lability, and provide a rigid scaffold to orient functional groups for optimal interaction with biological targets.[1]

-

The Bromopyridine Moiety: The bromine atom at the C5 position is a versatile synthetic handle. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, a related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a known precursor in the synthesis of benzodiazepines.[9][10]

Safety, Handling, and Storage

As a laboratory chemical, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone requires careful handling in a well-ventilated area, preferably a fume hood.

-

Hazards: The compound is classified as harmful if swallowed or in contact with skin, and it is an irritant to the skin and eyes.[11]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents to ensure its long-term stability.[4]

-

Disposal: Disposal should be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical waste disposal company.[11]

References

- CN104987308A - Preparation method for 5-bromine-2-picolinic acid.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Kaur, H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3), 133-146. [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

-

(5-Bromopyridin-2-yl)(cyclopropyl)methanone. Appchem. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

Sources

- 1. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine [cymitquimica.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. 934000-33-6|(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 5. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | CAS 934000-33-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. parchem.com [parchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bldpharm.com [bldpharm.com]

An In-depth Technical Guide to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and explores its structural characteristics. This guide serves as a critical resource for researchers engaged in the synthesis, characterization, and application of novel pyridine and piperidine-based compounds in pharmaceutical development.

Introduction: The Chemical Significance of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, registered under CAS Number 934000-33-6, is a notable compound within the landscape of medicinal chemistry.[1][2] Its structure, which marries a brominated pyridine ring with a piperidine moiety through a ketone linker, presents a versatile scaffold for the development of novel therapeutic agents.[3] The presence of the bromine atom enhances its reactivity and can significantly influence its biological activity, while the ketone functional group is a key pharmacophore.[3] Furthermore, the lipophilicity suggested by its structure may impact its solubility and permeability in biological systems.[3] The confluence of the pyridine and piperidine rings indicates a potential for interaction with a variety of biological targets, positioning it as a molecule of interest for further investigation in therapeutic applications.[3]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key identifiers and properties of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrN₂O | [1][4] |

| Molecular Weight | 269.14 g/mol | [4] |

| CAS Number | 934000-33-6 | [1][4] |

| Appearance | Off-white solid | [3] |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | [4] |

| LogP | 2.4702 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Synonyms | (5-Bromopicolinoyl)piperidine, 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | [1][3][4] |

In-depth Analysis of Molecular Weight

The molecular weight of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is calculated to be 269.14 g/mol .[4] This value is derived from the sum of the atomic weights of its constituent atoms as dictated by its molecular formula, C₁₁H₁₃BrN₂O.

The elemental composition and their respective contributions to the total molecular weight are as follows:

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

The sum of these atomic weights provides the precise molecular weight of the compound, a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Molecular Structure and Key Features

The structural arrangement of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is fundamental to its chemical behavior and potential biological activity.

Figure 1: 2D structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Synthetic Pathways: A Conceptual Approach

Figure 2: Conceptual workflow for the synthesis of the target molecule.

This proposed synthesis leverages the well-established reaction between an activated carboxylic acid and a secondary amine to form an amide bond. The choice of activating agent and reaction conditions would be critical to optimize the yield and purity of the final product.

Prospective Applications in Drug Discovery and Development

The structural motifs present in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone suggest its potential as a valuable building block or lead compound in several areas of drug discovery. The pyridine ring is a common feature in many approved drugs, and its substitution pattern can be fine-tuned to modulate pharmacological activity. The piperidine moiety is also a privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties.[3]

Given its structure, this compound could be explored for its potential as an inhibitor of various enzymes or as a ligand for G-protein coupled receptors. The bromo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a compound with a well-defined molecular weight and a chemical structure that holds considerable promise for applications in medicinal chemistry. This guide has provided a detailed overview of its core physicochemical properties, with an emphasis on its molecular weight, and has outlined a logical synthetic strategy. For researchers and drug development professionals, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further empirical studies are warranted to fully elucidate its synthetic accessibility, chemical reactivity, and biological activity.

References

-

Chemical Suppliers. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | CAS 934000-33-6. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Introduction

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable heterocyclic compound, frequently utilized as a key building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a bromopyridine core linked to a piperidine moiety via an amide bond, offers multiple reaction sites for further chemical elaboration. The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. We will delve into two principal pathways: the classical two-step approach via an acyl chloride intermediate and the more contemporary direct catalytic amide coupling method. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to equip researchers, scientists, and drug development professionals with the technical insights required for successful synthesis.

Retrosynthetic Analysis

A logical starting point for devising a synthesis is to perform a retrosynthetic analysis. The most apparent disconnection for the target molecule is the amide C-N bond. This cleavage simplifies the molecule into two readily accessible or commercially available starting materials: a derivative of 5-bromopyridine-2-carboxylic acid and piperidine.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the core challenge lies in efficiently forming the amide bond between the pyridine and piperidine fragments.

Synthetic Strategy 1: The Acyl Chloride Pathway

This classical and highly reliable method involves a two-step sequence: first, the activation of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine (piperidine) to form the final amide product.[2][3]

Workflow for the Acyl Chloride Pathway

Caption: Workflow for the acyl chloride mediated synthesis.

Step 1A: Synthesis of 5-Bromopyridine-2-carboxylic Acid

The primary starting material, 5-bromopyridine-2-carboxylic acid, is commercially available but can also be prepared from 5-bromo-2-methylpyridine via oxidation.[1]

Experimental Protocol:

-

To a 250 mL three-necked flask, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.[4]

-

Heat the mixture to 80°C with stirring.[4]

-

Add potassium permanganate (KMnO₄) (39.5 g, 0.25 mol) in small portions over 60-90 minutes, maintaining the reaction temperature between 85-90°C.[4] The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating for an additional hour until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Wash the filter cake with a small amount of water.

-

Combine the filtrate and washings, and carefully adjust the pH to 3-4 with 6M hydrochloric acid. A white precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry under vacuum to yield 5-bromopyridine-2-carboxylic acid.[4]

Step 1B: Synthesis of 5-Bromopyridine-2-carbonyl Chloride

The carboxylic acid is activated by converting it to the highly electrophilic acyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is particularly effective, as the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[5][6][7]

Experimental Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, suspend 5-bromopyridine-2-carboxylic acid (10.1 g, 0.05 mol) in dichloromethane (80 mL).[5]

-

Add 5 drops of N,N-dimethylformamide (DMF) to act as a catalyst.

-

Slowly add oxalyl chloride (10.8 mL, 0.125 mol) dropwise at room temperature. Gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 2 hours. The suspension should become a clear solution.

-

Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure to yield 5-bromopyridine-2-carbonyl chloride as a solid, which can be used in the next step without further purification.[5]

Step 1C: Amide Bond Formation

The final step is the nucleophilic acyl substitution reaction between the acyl chloride and piperidine. A non-nucleophilic base, such as triethylamine (TEA), is typically added to scavenge the HCl generated during the reaction.

Experimental Protocol:

-

Dissolve the 5-bromopyridine-2-carbonyl chloride (0.05 mol) from the previous step in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve piperidine (5.1 mL, 0.052 mol) and triethylamine (7.7 mL, 0.055 mol) in 20 mL of dichloromethane.

-

Add the piperidine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

-

Wash the reaction mixture sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Synthetic Strategy 2: Direct Catalytic Amide Coupling

Modern synthetic chemistry often favors methods that reduce the number of steps and avoid harsh reagents. Direct amide coupling condenses a carboxylic acid and an amine using a coupling agent or catalyst, bypassing the need to isolate an acyl chloride.[8] This approach is often considered "greener" due to higher atom economy and reduced waste.[9]

Principle of Direct Coupling

Coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea) which is then readily attacked by the amine.[2] Catalytic methods, such as those using boronic acids, facilitate the dehydration of the carboxylic acid and amine.[10]

Caption: General mechanism for direct amide coupling.

Experimental Protocol (Using HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds, particularly for sterically hindered or electronically deactivated substrates.[9]

-

To a solution of 5-bromopyridine-2-carboxylic acid (2.02 g, 10 mmol) in 50 mL of anhydrous DMF, add piperidine (1.0 mL, 10.1 mmol).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.8 mL, 22 mmol) as a non-nucleophilic base.

-

Add HATU (4.18 g, 11 mmol) in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with 5% LiCl aqueous solution (to remove residual DMF), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Acyl Chloride | Strategy 2: Direct Coupling |

| Number of Steps | 2 (from carboxylic acid) | 1 (from carboxylic acid) |

| Reagents | Oxalyl/Thionyl Chloride: corrosive, moisture-sensitive.[7][11] | Coupling agents (e.g., HATU): expensive but highly efficient.[9] |

| Reaction Conditions | Can require low temperatures; generates HCl. | Generally mild (room temperature). |

| Waste Profile | Stoichiometric inorganic waste. | Stoichiometric organic waste from coupling agent.[9] |

| Scalability | Well-established for large-scale synthesis.[3] | Can be expensive to scale due to reagent cost. |

| Substrate Scope | Very broad, highly reliable. | Excellent, especially for sensitive substrates. |

| Ease of Purification | Byproducts of acyl chloride formation are often gaseous.[7] | Requires removal of coupling agent byproducts, often by aqueous workup. |

Conclusion

The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone can be reliably achieved through multiple effective strategies. The Acyl Chloride Pathway stands as a robust, cost-effective, and highly scalable method, making it a preferred choice for large-scale industrial production. Its primary drawback is the handling of corrosive and moisture-sensitive chlorinating agents.

Conversely, the Direct Catalytic Amide Coupling strategy offers a milder, faster, and often higher-yielding alternative that is exceptionally well-suited for laboratory-scale synthesis, medicinal chemistry applications, and for use with sensitive or complex substrates. While the cost of coupling reagents can be a consideration for scale-up, the efficiency and gentle conditions of this one-pot method provide significant advantages in research and development settings. The choice between these two core methodologies will ultimately depend on the specific requirements of the researcher, including scale, budget, and the chemical nature of other functional groups present in the starting materials.

References

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

-

Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

-

Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

-

preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

Video: Carboxylic Acids to Acid Chlorides. JoVE. [Link]

-

Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride? Numerade. [Link]

-

5-Bromopyridine-2-carbonyl chloride. ChemBK. [Link]

-

Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. LookChem. [Link]

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? ResearchGate. [Link]

- Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Preparation method for 5-bromine-2-picolinic acid.

- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

- Synthesis method of 5-bromopyridine-3-formaldehyde.

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

-

(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone. AOBChem USA. [Link]

- Preparation method of 2-bromo-5-aldehyde pyridine.

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 5. 5-BROMOPYRIDINE-2-CARBONYL CHLORIDE CAS#: 137178-88-2 [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. growingscience.com [growingscience.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 11. atlas.org [atlas.org]

Technical Guide on (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone: Current Data Limitations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document addresses the available information and current limitations regarding the comprehensive spectroscopic analysis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. The intent of this guide was to provide an in-depth technical analysis of its spectroscopic signature. However, a thorough search of scientific literature and chemical databases has revealed a significant gap in publicly available experimental data for this specific compound. While basic identifiers and predicted data are accessible, the core experimental spectra required for a detailed guide—namely ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—are not presently published in accessible scientific literature or public repositories.

This guide will therefore outline the known information and provide a framework for the spectroscopic analysis that would be conducted, should the data become available. This serves as a foundational document for researchers who may synthesize or acquire this compound and wish to perform their own characterization.

Compound Identification and Molecular Structure

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone , also known by its synonym (5-Bromopicolinoyl)piperidine, is a chemical compound with the following identifiers:

-

Molecular Weight: 269.14 g/mol

-

Canonical SMILES: C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br[3]

-

InChIKey: LXRFKLKDVHGHIC-UHFFFAOYSA-N[3]

The molecular structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a piperidin-1-ylmethanone group at the 2-position.

Caption: Molecular structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Anticipated Spectroscopic Data: A Methodological Framework

While experimental data is unavailable, this section outlines the standard methodologies and expected spectral features for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire carbon NMR spectra, potentially using techniques like DEPT-135 to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Spectral Features:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position is expected to be the most downfield, adjacent to the nitrogen. The protons at the 3 and 4-positions will show characteristic doublet of doublets or doublet splittings.

-

Piperidine Ring Protons: A series of broad, overlapping multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom will be the most deshielded.

-

Amide Rotamers: Due to restricted rotation around the C-N amide bond, it is possible to observe broadening of the piperidine signals or even two distinct sets of signals for the piperidine protons at room temperature.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

-

Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be influenced by the halogen's electronic effects.

-

Piperidine Ring Carbons: Three distinct signals in the aliphatic region (typically δ 20-50 ppm).

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for molecular formula confirmation.

Expected Mass Spectral Features:

-

Molecular Ion Peak: The presence of a molecular ion peak ([M]⁺ or [M+H]⁺) is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₃⁷⁹BrN₂O, the monoisotopic mass is approximately 268.02 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the bromopyridinyl carbonyl cation and the piperidine cation.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate, or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Expected IR Spectral Features:

-

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group, expected in the region of 1630-1680 cm⁻¹.

-

C-N Stretch: An absorption band for the amide C-N bond, typically found around 1250-1350 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.

-

C-H Stretches: Aliphatic C-H stretching from the piperidine ring just below 3000 cm⁻¹, and aromatic C-H stretching from the pyridine ring just above 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Conclusion and Path Forward

The comprehensive spectroscopic characterization of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is crucial for its use in research and development. The lack of publicly available experimental data necessitates that any researcher working with this compound performs a full suite of spectroscopic analyses as outlined above. The expected spectral features provide a predictive framework for the interpretation of newly acquired data. It is strongly recommended that any future work on this compound that includes its synthesis or isolation should be accompanied by the publication of its full spectroscopic data to enrich the collective knowledge base of the scientific community.

References

Due to the absence of specific literature containing the spectroscopic data for the topic compound, this section remains unpopulated. Authoritative sources on general spectroscopic principles could be cited here in a full guide.

Sources

- 1. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | CAS 934000-33-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | C11H13BrN2O | CID 26370112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-bromo-2-(piperidin-1-ylcarbonyl)pyridine (C11H13BrN2O) [pubchemlite.lcsb.uni.lu]

1H NMR spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. As a molecule incorporating a substituted pyridine ring and an N-acylated piperidine moiety, its spectrum presents complexities that extend beyond simple peak assignment. The core of this complexity arises from dynamic conformational phenomena, specifically the restricted rotation around the tertiary amide (C-N) bond and the chair-chair interconversion of the piperidine ring.[1][2][3] This guide, intended for researchers and drug development professionals, deconstructs these phenomena. We will explore the theoretical underpinnings, present a detailed prediction of the spectral data, outline a robust experimental protocol including variable temperature (VT) NMR for validating the proposed structure, and provide a logical workflow for spectral interpretation.

Introduction to the Molecular Scaffold

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS 934000-33-6) is a heterocyclic compound featuring a 5-bromopyridine core linked to a piperidine ring via a carbonyl bridge.[4] This structural motif is of significant interest in medicinal chemistry, where both pyridine and piperidine scaffolds are considered "privileged structures" due to their frequent appearance in pharmacologically active compounds.[1][3]

A thorough understanding of the compound's structure in solution is critical for predicting its interactions with biological targets. ¹H NMR spectroscopy is the premier tool for this purpose. However, the presence of the tertiary amide bond introduces a significant element of structural dynamism. The partial double-bond character of the amide C-N bond hinders free rotation, often resulting in the presence of two distinct rotational isomers (rotamers) at room temperature, which can complicate spectral interpretation.[1][2][5] This guide aims to provide an expert framework for acquiring, analyzing, and definitively interpreting the ¹H NMR spectrum of this molecule.

Theoretical Principles Governing the ¹H NMR Spectrum

Factors Influencing Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment.[6] In (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, several key factors are at play:

-

Aromaticity and Electronegativity (Pyridine Ring): The protons on the pyridine ring are deshielded due to the ring current effect and the electronegativity of the nitrogen atom, causing them to resonate at a downfield region (typically 7.0-9.0 ppm). The electron-withdrawing bromine atom at the 5-position further influences the precise shifts of the adjacent protons.[6]

-

Anisotropic Effect of the Carbonyl Group: The π-system of the C=O group generates a magnetic field that deshields protons located in its plane and shields protons located above or below it. This effect will primarily influence the pyridine proton at the 3-position and the piperidine protons on the carbons adjacent to the nitrogen (α-protons).

-

Inductive Effects (Piperidine Ring): The protons on the piperidine ring are in a saturated, aliphatic environment. Their chemical shifts are primarily influenced by the inductive effect of the adjacent nitrogen atom and the carbonyl group, which draw electron density and cause a downfield shift compared to a simple alkane. The α-protons are the most deshielded, followed by the β- and γ-protons.[7][8]

Spin-Spin Coupling (J)

Spin-spin coupling provides invaluable information about the connectivity of atoms.

-

Pyridine Ring Coupling: The protons on the substituted pyridine ring will exhibit characteristic vicinal (three-bond, ³J) and meta (four-bond, ⁴J) coupling. We expect to see:

-

³J (ortho) coupling between H-3 and H-4 (~7-9 Hz).

-

⁴J (meta) coupling between H-4 and H-6 (~2-3 Hz).

-

⁵J (para) coupling between H-3 and H-6 is typically very small or zero.

-

-

Piperidine Ring Coupling: The aliphatic protons will show geminal (²J, ~10-15 Hz) and vicinal (³J, ~6-8 Hz) couplings.[9] The exact values and patterns depend on the ring's conformation (chair, boat, or twist-boat) and the dihedral angles between the coupled protons.[3][10]

Dynamic NMR (DNMR): The Role of Conformational Isomerism

The most defining feature of this spectrum is the influence of dynamic processes that are slow on the NMR timescale at room temperature.

-

Amide Bond Rotation: The delocalization of the nitrogen lone pair into the carbonyl π-system imparts partial double-bond character to the C(O)-N bond. This creates a significant energy barrier to rotation (typically 56-80 kJ/mol), leading to the existence of distinct syn and anti rotamers.[1][2] This makes the two sets of α- and β-protons on the piperidine ring chemically non-equivalent, potentially doubling the number of signals or leading to significant signal broadening.

-

Piperidine Ring Inversion: The piperidine ring typically adopts a chair conformation. The interconversion between the two possible chair forms is also an energy-dependent process.[1][3] When this process is slow, axial and equatorial protons become distinct, leading to more complex splitting patterns.

The interplay between these two dynamic processes dictates the appearance of the aliphatic region of the spectrum. At room temperature, it is common to observe broad, unresolved signals for the piperidine protons as their rate of exchange is comparable to the NMR timescale.[5]

Predicted ¹H NMR Spectrum and Assignment

Molecular Structure and Proton Numbering

For clarity, the protons in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone are numbered as follows:

Caption: Structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with proton numbering.

Predicted ¹H NMR Data Table

The following table summarizes the predicted ¹H NMR data in CDCl₃ at room temperature. The piperidine signals are expected to be broad due to the dynamic effects discussed.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.65 | d | ⁴J(H6-H4) ≈ 2.5 | 1H |

| H-4 | ~7.90 | dd | ³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.5 | 1H |

| H-3 | ~7.75 | d | ³J(H4-H3) ≈ 8.5 | 1H |

| H-2', H-6' (α) | ~3.70 | br s | - | 4H |

| H-3', H-5' (β) | ~1.70 | br s | - | 4H |

| H-4' (γ) | ~1.60 | br s | - | 2H |

Note: d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS at 0 ppm.

Rationale for Spectral Assignments

-

Pyridine Protons (H-3, H-4, H-6): The assignments are based on established substitution patterns in pyridines.[11][12] H-6 is most deshielded due to its proximity to the ring nitrogen and its meta-relationship to the bromine. It appears as a doublet due to coupling with H-4. H-4 is split into a doublet of doublets by its ortho-coupling to H-3 and meta-coupling to H-6. H-3 appears as a doublet from its ortho-coupling to H-4.

-

Piperidine Protons (H-2'/6', H-3'/5', H-4'): The signals for the piperidine protons are grouped into three broad regions. The α-protons (H-2', H-6') are the most deshielded (~3.70 ppm) due to their direct attachment to the amide nitrogen. The β- (H-3', H-5') and γ- (H-4') protons appear further upfield in the typical aliphatic region (~1.60-1.70 ppm). The significant broadening is the hallmark of restricted amide bond rotation at a rate that is intermediate on the NMR timescale at room temperature.[5][13] At lower temperatures, these broad signals would be expected to resolve into separate, complex multiplets for each non-equivalent proton in the two dominant rotameric forms.

Experimental Protocol for Spectral Acquisition and Validation

To obtain a definitive spectrum and validate the structural dynamics, a multi-stage experimental approach is required.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

-

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Causality: CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For temperature studies, a solvent with a wider liquid range, like Toluene-d₈ or Dichloromethane-d₂, may be necessary.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Standard ¹H NMR Acquisition (Room Temperature)

This protocol establishes a baseline spectrum.

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures adequate resolution of sharp signals.

-

Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, allowing for accurate integration.

-

Number of Scans (NS): 16 or 32. Causality: Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Self-Validating Protocol: Variable Temperature (VT) NMR

This experiment is essential to confirm the presence of rotamers.

-

Temperature Range Selection: Plan a series of experiments from high temperature (e.g., +80°C) to low temperature (e.g., -40°C), with acquisitions at ~20°C intervals.

-

Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before re-shimming and acquiring data. Causality: Ensures thermal stability and field homogeneity, which are critical for sharp lineshapes.

-

Observation:

-

At High Temperature: Expect the broad signals of the piperidine protons to sharpen and coalesce into simpler patterns as the rate of amide bond rotation increases and becomes fast on the NMR timescale.

-

At Low Temperature: Expect the broad signals to de-coalesce and resolve into distinct, sharp sets of multiplets corresponding to the individual protons of each rotamer, as the rotation becomes slow on the NMR timescale.[1][2]

-

Data Analysis and Interpretation Workflow

The following workflow provides a logical path from the raw data to a confirmed structural assignment.

Caption: Workflow for the analysis of the ¹H NMR spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.

Conclusion

The ¹H NMR spectrum of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a textbook example of how dynamic conformational processes profoundly influence spectral appearance. While the aromatic region provides a clear signature of the 5-bromopyridin-2-yl moiety, the aliphatic piperidine region is characterized by signal broadening at room temperature. This is a direct consequence of restricted rotation around the amide C-N bond. The application of a self-validating experimental design, particularly Variable Temperature NMR, is not merely supplementary but essential for a complete and accurate structural elucidation. By observing the coalescence and resolution of the piperidine signals with temperature changes, one can unequivocally confirm the presence of rotamers and gain a deeper understanding of the molecule's behavior in solution, a critical insight for professionals in chemical and pharmaceutical research.

References

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate. ResearchGate. [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. ResearchGate. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Supplementary Information. Unpublished. [Link]

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. [Link]

-

(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. Chemical Suppliers. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Analyzing Coupling Constants. Oregon State University. [Link]

-

Ch 13 - Complex Coupling. University of Calgary. [Link]

-

NMR Coupling Constants. Iowa State University. [Link]

-

Coupling constants for 1H and 13C NMR. University of California, Irvine. [Link]

-

(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone. AOBChem USA. [Link]

-

(1-(5-Bromopyridin-2-yl)cyclopropyl)methanamine dihydrochloride | 3010287-01-8. BLD Pharmatech. [Link]

-

Lecture 3: Coupling Constants. Eugene E. Kwan. [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | CAS 934000-33-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. rubingroup.org [rubingroup.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

Mass spectrometry of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

An In-Depth Technical Guide to the Mass Spectrometry of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Foreword: Decoding Molecular Architecture

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, a heterocyclic amide, represents a common structural motif found in pharmacologically active compounds and synthetic intermediates.[1] Understanding its behavior within a mass spectrometer is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and reaction monitoring. This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, moving beyond rote procedures to explain the fundamental causality behind the observed spectral data. We will delve into the predictable yet complex fragmentation pathways under various ionization conditions, offering field-proven protocols and interpretive strategies for researchers and drug development professionals.

Core Molecular Properties and Isotopic Signature

Before any analysis, a foundational understanding of the analyte's intrinsic properties is essential. The structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone incorporates two key features that profoundly influence its mass spectrum: the nitrogen atoms in the pyridine and piperidine rings, which are readily protonated in soft ionization techniques, and the bromine atom, which possesses a distinctive isotopic signature.

The presence of bromine, with its two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic M+ and M+2 isotopic pattern.[2][3] Any molecular ion or fragment containing the bromine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of roughly 1:1.[3] This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrN₂O | [4] |

| Average Molecular Weight | 269.14 g/mol | [1] |

| Monoisotopic Mass | 268.0211 u (for ⁷⁹Br) | Calculated |

| M+2 Isotopic Mass | 270.0191 u (for ⁸¹Br) | Calculated |

A Dual-Pronged Analytical Strategy: ESI and EI

To achieve a comprehensive structural characterization, a single ionization method is often insufficient. We advocate for a dual-pronged approach utilizing both a "soft" ionization technique, Electrospray Ionization (ESI), and a "hard" ionization technique, Electron Ionization (EI).

-

Electrospray Ionization (ESI): This method is ideal for generating intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] It is the cornerstone for accurately determining the molecular weight and serves as the starting point for controlled fragmentation experiments using tandem mass spectrometry (MS/MS).

-

Electron Ionization (EI): This high-energy technique bombards the molecule with electrons, inducing extensive and repeatable fragmentation.[6] The resulting pattern of fragment ions provides a detailed "fingerprint" of the molecule's structure, revealing the connectivity of its constituent parts.

The following workflow illustrates this complementary strategy.

Caption: Overall analytical workflow for MS analysis.

Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, the molecule is expected to readily accept a proton, primarily on one of the two nitrogen atoms, to form the pseudomolecular ion [C₁₁H₁₄BrN₂O]⁺ at m/z 269.0289 (for ⁷⁹Br) and 271.0269 (for ⁸¹Br). Subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer allows for the systematic deconstruction of the molecule.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation is logically initiated at the molecule's weakest points. The amide bond and the piperidine ring are the most probable sites for cleavage.

-

Primary Fragmentation: Amide Bond Cleavage: The most intuitive fragmentation is the cleavage of the C-N amide bond. This can occur in two ways, but the formation of the resonance-stabilized 5-bromopicolinoyl cation is highly favored.

-

Secondary Fragmentation: Piperidine Ring Opening: The piperidine ring itself can undergo characteristic cleavages, often involving alpha-cleavage adjacent to the nitrogen atom, a common pathway for such heterocyclic systems.[7]

The diagram below illustrates the most probable fragmentation cascade.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocol: LC-ESI-MS/MS

This protocol provides a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

-

Sample Preparation:

-

Prepare a stock solution of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone at 1 mg/mL in methanol or acetonitrile (ACN).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 ACN:Water with 0.1% formic acid). The formic acid is crucial for promoting protonation.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂): Flow rate and temperature set according to manufacturer recommendations (e.g., 600 L/hr, 350 °C).

-

MS1 Scan: Scan for the precursor ions m/z 269.0 and 271.0.

-

MS2 (Tandem MS) Scan: Isolate the precursor ions and apply collision energy (typically 10-40 eV) to induce fragmentation. Acquire the product ion spectrum.

-

Analysis by Electron Ionization Mass Spectrometry (EI-MS)

EI analysis, typically coupled with Gas Chromatography (GC), provides complementary structural data. The high energy involved generates a molecular ion radical cation, M⁺•, which then undergoes extensive fragmentation.

Predicted EI Fragmentation

While many fragments observed in ESI-MS/MS will also be present in EI, the key difference is the prevalence of radical-driven fragmentation pathways. Alpha-cleavage of the piperidine ring is a classic EI fragmentation mechanism for N-acyl piperidines.[7]

-

Alpha-Cleavage: The ionization of the piperidine nitrogen leads to the cleavage of the adjacent C-C bond, expelling the largest alkyl radical to form a stable iminium ion.

-